N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide
Description
N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide is a synthetic small molecule characterized by a 1,2,3-triazole core substituted with a phenyl group at the 5-position. This triazole is linked to a para-substituted phenyl ring bearing an acrylamide (prop-2-enamide) moiety.
Properties
IUPAC Name |
N-[4-(5-phenyltriazol-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-2-17(22)19-14-8-10-15(11-9-14)21-16(12-18-20-21)13-6-4-3-5-7-13/h2-12H,1H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPFMVCWBQEYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of β-Ketoesters and Azides
Reagents and Conditions
- β-Ketoester : Benzoylacetic acid ethyl ester (PhCOCH2COOEt)
- Azide : 4-Azidoaniline (synthesized via diazotization of 4-nitroaniline followed by azide substitution)
- Base : 1,8-Diazabicycloundec-7-ene (DBU)
- Solvent : Acetonitrile (MeCN)
- Temperature : 50°C, 12–24 hours
The reaction proceeds via deprotonation of the β-ketoester by DBU, forming a resonance-stabilized enolate that undergoes cycloaddition with the azide. The major product, ethyl 1-(4-aminophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, is isolated in 65–70% yield after column chromatography.
Mechanistic Insight
The DBU-promoted reaction favors the formation of the 1,5-disubstituted triazole due to electronic and steric effects. The phenyl group at the β-ketoester’s carbonyl carbon directs the azide’s attack to position 5, while the 4-azidoaniline contributes the N1-substituent.
Hydrolysis and Decarboxylation
The ester group at position 4 of the triazole is removed via sequential hydrolysis and decarboxylation:
- Hydrolysis : Treatment with 2 M NaOH in ethanol-water (4:1) at 80°C for 6 hours yields the carboxylic acid derivative.
- Decarboxylation : Heating the acid at 120°C under vacuum eliminates CO2, producing 1-(4-aminophenyl)-5-phenyl-1H-1,2,3-triazole.
Acrylation of the Aniline Moiety
The final step involves converting the primary amine to an acrylamide via nucleophilic acyl substitution.
Reaction Protocol
Reagents and Conditions
- Acylating Agent : Acryloyl chloride (1.2 equiv)
- Base : Triethylamine (TEA, 1.5 equiv)
- Solvent : Dry dichloromethane (DCM)
- Temperature : 0°C → room temperature, 12 hours
The amine is dissolved in DCM, cooled to 0°C, and treated with TEA to scavenge HCl. Acryloyl chloride is added dropwise, and the mixture stirs until completion. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:1) to yield N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide in 85% yield.
Key Considerations
- Excess acryloyl chloride ensures complete conversion.
- Low temperatures minimize Michael addition side reactions.
Optimization of Synthetic Conditions
Cycloaddition Yield Enhancement
Variations in β-ketoester substituents and azide electronic properties were explored to optimize triazole formation:
| β-Ketoester R Group | Azide Substituent | Yield (%) |
|---|---|---|
| Ph | 4-NH2 | 70 |
| 4-Cl-Ph | 4-NH2 | 65 |
| 4-OCH3-Ph | 4-NH2 | 68 |
Electron-donating groups on the β-ketoester marginally improve yields by stabilizing the enolate intermediate.
Acrylation Efficiency
Solvent screening revealed DCM as optimal for acrylation due to its low polarity, which suppresses hydrolysis of acryloyl chloride. Alternative solvents (THF, MeCN) reduced yields by 10–15%.
Analytical Characterization
Structural confirmation of intermediates and the final product was achieved via spectroscopic methods:
Intermediate: 1-(4-Aminophenyl)-5-phenyl-1H-1,2,3-triazole
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the triazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the triazole ring, converting it to a dihydrotriazole derivative. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation. Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out using halogens like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation. It has also been investigated for its antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the formation of stable and functional materials.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes, including apoptosis and cell signaling pathways.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and certain kinases by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to altered cellular processes.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. This leads to programmed cell death and reduces tumor growth.
Signal Transduction Modulation: The compound affects signal transduction pathways by interacting with key proteins involved in cell signaling. This modulation can alter cellular responses to external stimuli.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with several pharmacologically active molecules (Table 1):
Notes:
- Triazole vs. Pyrazole : The target compound’s 1,2,3-triazole core enables hydrogen bonding and π-π stacking, which may enhance binding affinity compared to pyrazole-containing analogs like the compound in .
- Acrylamide Group : Shared with osimertinib and XCT790, this group facilitates covalent interactions with cysteine residues in kinase active sites, a mechanism critical for prolonged inhibition .
- Substituent Variations : The 5-phenyl group on the triazole distinguishes it from Ubaditinib’s 4-isopropyl-triazole and XCT790’s benzodioxin-thiadiazole system, influencing solubility and target specificity .
Biological Activity
N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O2 |
| Molecular Weight | 384.44 g/mol |
| LogP | 4.4749 |
| Polar Surface Area | 56.103 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure includes a triazole moiety, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various phenyl-1H-1,2,3-triazole analogs and tested their antibacterial efficacy. Results showed that some compounds were more effective than traditional antibiotics in inhibiting bacterial growth . The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Anti-inflammatory Effects
This compound has demonstrated potential anti-inflammatory activity. In a model using xylene-induced ear edema in mice, several triazole derivatives exhibited greater anti-inflammatory effects compared to the standard drug diclofenac at equivalent dosages . This suggests that the compound may inhibit inflammatory pathways effectively.
Study on Steroid Sulfatase Inhibition
In a recent investigation focused on steroid sulfatase (STS) inhibitors for breast cancer treatment, derivatives of triazoles were synthesized and evaluated. The most potent compound showed an IC50 value significantly lower than the reference drug Irosustat . This highlights the potential of triazole derivatives in cancer therapeutics.
Structure-Activity Relationship (SAR)
A comparative molecular field analysis was performed to explore the relationship between structural properties of phenyl-1H-1,2,3-triazole analogs and their biological activities. This study identified key pharmacophores associated with enhanced anti-inflammatory effects . Such insights are crucial for guiding future modifications to improve efficacy and reduce toxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Cellular Interaction : It can interact with cellular receptors or transporters that modulate inflammatory responses or cell proliferation.
- Molecular Targeting : The triazole ring structure allows for targeting various biological pathways associated with disease states.
Q & A
Q. What are the established synthetic routes for N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. A typical protocol involves:
- Reacting an azide-functionalized phenyl precursor (e.g., 4-azidophenyl derivatives) with a terminal alkyne (e.g., propargylamide) under Cu(I) catalysis.
- Using sodium ascorbate and copper sulfate as catalytic systems in a solvent like DMF or THF at room temperature or mild heating (50–60°C) .
- Purification via column chromatography and recrystallization to isolate the triazole product.
Key intermediates (e.g., azidophenyl derivatives) are synthesized using methods analogous to those described for structurally related compounds, such as diazotization and azide substitution .
Q. What spectroscopic and analytical methods are employed to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR validate the triazole ring formation (δ 7.5–8.5 ppm for aromatic protons) and acrylamide carbonyl (δ ~165–170 ppm) .
- FT-IR Spectroscopy: Confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- Mass Spectrometry (LC-MS/HRMS): Verifies molecular ion peaks and fragmentation patterns .
- Elemental Analysis: Ensures purity by matching experimental and theoretical C/H/N ratios .
Q. What are the solubility and stability considerations for handling this compound?
- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via co-solvents (e.g., ethanol/water mixtures) .
- Stability: Sensitive to prolonged light exposure and oxidation. Store under inert atmosphere (N2/Ar) at –20°C, with desiccants to prevent hydrolysis of the acrylamide group .
Advanced Research Questions
Q. How can computational methods predict the biological activity and target interactions of this compound?
- Molecular Docking: Simulates binding affinity to therapeutic targets (e.g., kinases, receptors) using software like AutoDock or Schrödinger. The triazole ring often participates in π-π stacking or hydrogen bonding with active sites .
- PASS Program Prediction: Estimates potential biological activities (e.g., anticancer, antimicrobial) based on structural analogs. For example, triazole-acrylamide hybrids show antiproliferative activity against cancer cell lines .
- DFT Calculations: Models electronic properties (HOMO-LUMO gaps, electrostatic potentials) to rationalize reactivity and interaction mechanisms .
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Catalyst Optimization: Varying Cu(I) sources (e.g., CuI vs. CuBr) and ligand systems (e.g., TBTA) to enhance cycloaddition efficiency .
- Solvent Screening: Testing mixtures (e.g., t-BuOH/H2O) to balance solubility and reaction kinetics .
- Temperature Control: Lower temperatures (25–40°C) reduce side reactions (e.g., alkyne oligomerization) .
- Real-Time Monitoring: Use TLC or inline IR to track reaction progress and terminate at optimal conversion .
Q. How do structural modifications (e.g., substituent variation) affect the compound’s bioactivity?
- Triazole Substituents: Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring enhance antiproliferative activity by increasing electrophilicity and target binding .
- Acrylamide Tail: Modifying the acrylamide’s alkyl chain (e.g., propanamide vs. butanamide) alters membrane permeability and metabolic stability .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields be resolved?
- Precursor Purity: Impurities in azide or alkyne precursors (e.g., residual solvents) can reduce yields. Purify intermediates via recrystallization or flash chromatography .
- Catalyst Activity: Variability in Cu(I) catalyst preparation (e.g., moisture sensitivity) impacts efficiency. Use freshly prepared CuSO4/sodium ascorbate .
- Reaction Scale: Smaller scales (<1 mmol) often report higher yields due to better heat/mass transfer. Optimize stirring and vessel geometry for scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
